

A Technical Guide to the Physical Characteristics of 1-Benzhydrylazetidine and Its Salts

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Compound of Interest

Compound Name: 1-Benzhydrylazetidine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physical and chemical properties of **1-Benzhydrylazetidine** and its related salt and derivative forms. The information is compiled to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Physical and Chemical Properties

1-Benzhydrylazetidine and its derivatives are versatile compounds in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutic agents.^[1] Their physical properties, such as melting point and solubility, are critical parameters for handling, formulation, and synthesis protocols.

The quantitative physical data for **1-Benzhydrylazetidine** and several of its key derivatives and their salts are summarized in the table below for ease of comparison.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility	Appearance
1-Benzhydrylazetidene (Free Base)	107128-00-7	C ₁₆ H ₁₇ N	223.318	109 - 112[2]	Not Available [2]	Not Available	Not Available
1-Benzhydrylazetidene-3-ol	18621-17-5	C ₁₆ H ₁₇ NO	239.31	106[3]	353.8 ± 42.0 (Predicted)[3]	Chloroform (Slightly), Methanol (Slightly) [3][4]	Off-White to Pale Yellow Solid[3][4]
1-Benzhydrylazetidene-3-ol Hydrochloride	90604-02-7	C ₁₆ H ₁₈ ClNO	275.77	172 - 174[5][6]	353.8 (for parent)[5]	Chloroform (Slightly, Heated) [6]	Not Available
1-Benzhydrylazetidene-3-carboxylic acid	36476-87-6	C ₁₇ H ₁₇ NO ₂	267.33	198 (dec.)[1]	Not Available	Not Available	White powder[1]
1-Benzhydrylazetidene-3-amine Hydrochloride	1189735-08-7	C ₁₆ H ₁₉ ClN ₂	274.788	Not Available	Not Available	Not Available	Not Available

Predicted values are based on computational models and should be confirmed experimentally.

Experimental Protocols

The determination of the physical characteristics listed above involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline substance.

- **Sample Preparation:** A small quantity of the dry, purified compound (e.g., **1-Benzhydrylazetidine**) is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Gallenkamp apparatus or similar calibrated instrument).^[7]
- **Heating:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion) are recorded. This range is the melting point. For **1-Benzhydrylazetidine**, this was observed to be 109-112 °C.^[2]

This protocol provides a qualitative method for determining the solubility of a compound in various solvents.

- **Solvent Selection:** A range of standard laboratory solvents are chosen (e.g., water, methanol, chloroform, DMSO).^{[3][4][8]}
- **Sample Measurement:** A small, measured amount of the solute (e.g., 10 mg of 1-Benzhydrylazetidin-3-ol) is placed into a test tube.
- **Solvent Addition:** The selected solvent is added dropwise or in small, measured volumes (e.g., 0.1 mL increments) to the test tube with constant agitation (e.g., vortexing).

- Observation: The mixture is observed for the dissolution of the solid. The solubility is classified based on the amount of solvent required to fully dissolve the sample (e.g., "Slightly Soluble" if a significant volume is needed). For 1-Benzhydrylazetidin-3-ol, it is slightly soluble in chloroform and methanol.[3][4] Heating may be applied to assess temperature effects on solubility.[6]

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. For an amine-containing compound like **1-Benzhydrylazetidine**, the pKa of its conjugate acid is typically determined.

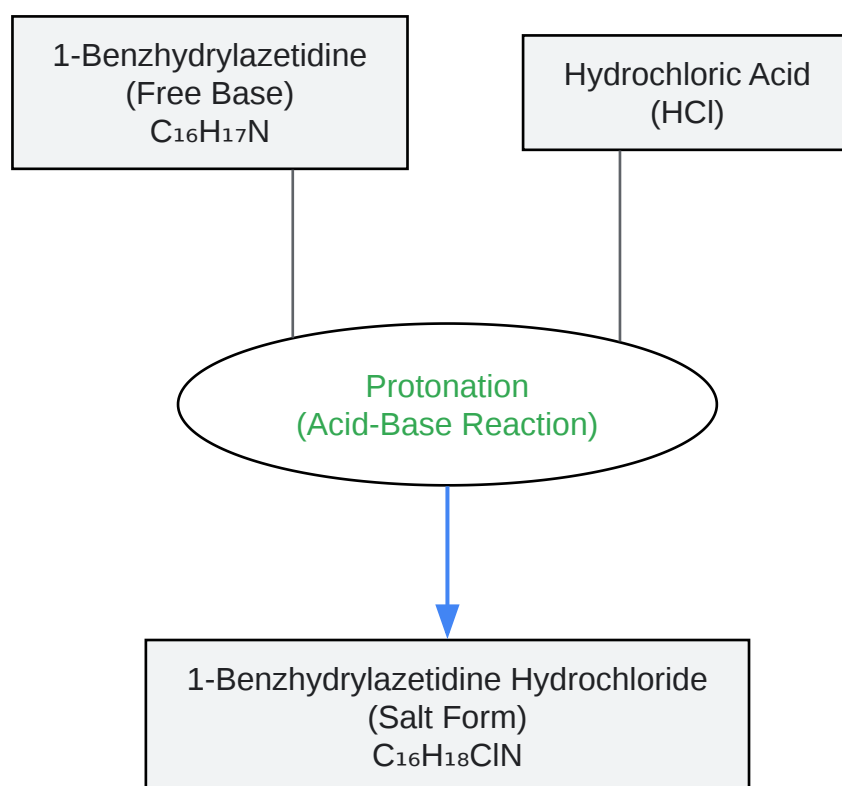
- Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (typically water or a mixed aqueous-organic solvent system).
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) is slowly added in known increments using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.

While not quantitative physical properties in the same vein as melting point, spectroscopic methods are essential for confirming the chemical structure.

- FT-IR Spectroscopy: A sample is analyzed to identify functional groups based on the absorption of infrared radiation. For azetidine derivatives, characteristic peaks for C-N, C-H, and (if present) O-H or C=O bonds would be expected.[7]
- ¹H-NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed.[6][7] The resulting spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the connectivity and structure. For example, the synthesis of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride was confirmed by ¹H-NMR, showing characteristic chemical shifts for the aryl, methine (CH), and azetidine ring protons.[6]

Visualized Logical Relationships

The following diagram illustrates the fundamental chemical relationship between the free base form of **1-Benzhydrylazetidine** and its corresponding hydrochloride salt.



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Caption: Formation of a salt from its free base.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-benzhydrylazetidin-3-OI CAS#: 18621-17-5 [m.chemicalbook.com]
- 4. 1-benzhydrylazetidin-3-OI | 18621-17-5 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride CAS#: 90604-02-7 [amp.chemicalbook.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
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